7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a pyrimidine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various alkylating agents under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: Compared to similar compounds, 7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits unique chemical properties due to the presence of the methyl and isopropyl groups. These substituents can influence the compound’s reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methyl-6-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-6(2)9-7(3)13-8(4-5-11-13)12-10(9)14/h4-6H,1-3H3,(H,12,14) |
InChI Key |
QSECMCCQWPOBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=NN12)C(C)C |
Origin of Product |
United States |
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